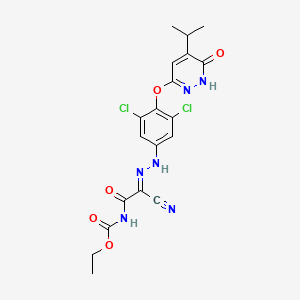
Methyl 3,3-dibromo-2-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,3-dibromo-2-oxopropanoate is an organic compound with the molecular formula C4H4Br2O3. It is a brominated derivative of methyl pyruvate and is known for its reactivity due to the presence of two bromine atoms and a keto group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3,3-dibromo-2-oxopropanoate can be synthesized through the bromination of methyl pyruvate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for bromine addition and temperature control can enhance the efficiency and safety of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,3-dibromo-2-oxopropanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form methyl 3-bromo-2-oxopropanoate or further to methyl 2-oxopropanoate.
Oxidation: Oxidative conditions can lead to the formation of more oxidized products, although this is less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, ammonia, and thiourea. The reactions are typically carried out in polar solvents such as methanol or ethanol.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Nucleophilic Substitution: Products include methyl 3-amino-2-oxopropanoate, methyl 3-thio-2-oxopropanoate, and methyl 3-alkoxy-2-oxopropanoate.
Reduction: Products include methyl 3-bromo-2-oxopropanoate and methyl 2-oxopropanoate.
Oxidation: Products are less common but may include more highly oxidized derivatives.
Applications De Recherche Scientifique
Methyl 3,3-dibromo-2-oxopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactivity.
Mécanisme D'action
The mechanism of action of methyl 3,3-dibromo-2-oxopropanoate involves its reactivity with nucleophiles and electrophiles. The presence of two bromine atoms makes it highly reactive towards nucleophilic substitution reactions. The keto group also allows for various transformations, including reduction and oxidation. The compound can interact with biological molecules, leading to modifications that can inhibit or enhance their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-bromo-2-oxopropanoate: A less brominated derivative with similar reactivity but lower molecular weight.
Methyl 2,2-dibromo-3-oxopropanoate: Another brominated derivative with different substitution patterns.
Ethyl 3,3-dibromo-2-oxopropanoate: An ethyl ester analog with similar chemical properties.
Uniqueness
Methyl 3,3-dibromo-2-oxopropanoate is unique due to the presence of two bromine atoms at the same carbon, which significantly enhances its reactivity compared to its mono-brominated or non-brominated analogs. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Propriétés
IUPAC Name |
methyl 3,3-dibromo-2-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2O3/c1-9-4(8)2(7)3(5)6/h3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEUKZFDZWGLQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901346315 |
Source


|
| Record name | Methyl 3,3-dibromo-2-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5038-58-4 |
Source


|
| Record name | Methyl 3,3-dibromo-2-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S,3R,10S,11R,16R)-5,11,15,15-tetramethyl-2,7-dioxapentacyclo[8.8.0.0^{1,3.0^{4,8.0^{11,16]octadeca-4,8-dien-6-one](/img/structure/B13656069.png)



![[(4-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13656090.png)

![Benzo[d]isothiazol-5-ylmethanamine](/img/structure/B13656104.png)
![5-Bromo-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13656105.png)
![Potassium trifluoro[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide](/img/structure/B13656111.png)
